molecular formula C17H22ClNO2 B6906174 N-[1-(3-chlorophenyl)cyclopropyl]-2-(1-hydroxycyclohexyl)acetamide

N-[1-(3-chlorophenyl)cyclopropyl]-2-(1-hydroxycyclohexyl)acetamide

Cat. No.: B6906174
M. Wt: 307.8 g/mol
InChI Key: DYPPFDVATYKRAM-UHFFFAOYSA-N
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Description

N-[1-(3-chlorophenyl)cyclopropyl]-2-(1-hydroxycyclohexyl)acetamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl ring and a hydroxycyclohexyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)cyclopropyl]-2-(1-hydroxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO2/c18-14-6-4-5-13(11-14)17(9-10-17)19-15(20)12-16(21)7-2-1-3-8-16/h4-6,11,21H,1-3,7-10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPPFDVATYKRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2(CC2)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorophenyl)cyclopropyl]-2-(1-hydroxycyclohexyl)acetamide typically involves multiple steps:

    Formation of the Cyclopropyl Ring: The initial step often involves the formation of the cyclopropyl ring. This can be achieved through the reaction of a suitable precursor, such as 3-chlorophenylacetic acid, with a cyclopropanating agent like diazomethane under controlled conditions.

    Hydroxycyclohexyl Group Introduction: The next step involves the introduction of the hydroxycyclohexyl group. This can be done by reacting cyclohexanone with a suitable reducing agent, such as sodium borohydride, to form 1-hydroxycyclohexane.

    Acetamide Formation: The final step involves the formation of the acetamide linkage. This can be achieved by reacting the intermediate compounds with acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxycyclohexyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(3-chlorophenyl)cyclopropyl]-2-(1-hydroxycyclohexyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids, providing insights into its biological activity and potential therapeutic uses.

Medicine

In medicinal chemistry, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorophenyl)cyclopropyl]-2-(1-hydroxycyclohexyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chlorophenyl)cyclopropyl]-2-(methylsulfanyl)acetamide
  • N-[1-(3-chlorophenyl)cyclopropyl]-2-(ethylamino)acetamide

Uniqueness

Compared to similar compounds, N-[1-(3-chlorophenyl)cyclopropyl]-2-(1-hydroxycyclohexyl)acetamide stands out due to its hydroxycyclohexyl group, which imparts unique chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.

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